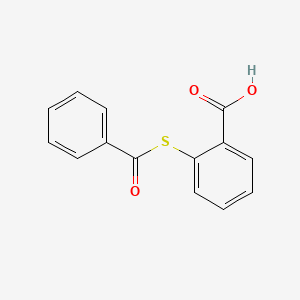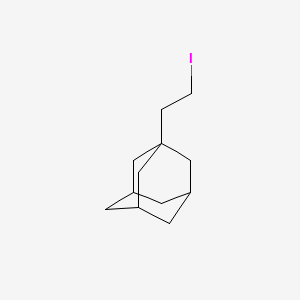
1-(2-Iodoethyl)adamantane
描述
1-(2-Iodoethyl)adamantane is a synthetic organic compound belonging to the adamantane family. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity. These compounds have found applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Iodoethyl)adamantane typically involves the iodination of an adamantane derivative. One common method is the reaction of 1-adamantylmethanol with iodine and phosphorus trichloride in the presence of a base. The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
1-(2-Iodoethyl)adamantane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or cyanides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium cyanide, or amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of new adamantane derivatives with different functional groups.
Oxidation: Formation of adamantane alcohols or ketones.
Reduction: Formation of adamantane hydrocarbons.
科学研究应用
Chemistry
1-(2-Iodoethyl)adamantane is used as an intermediate in organic synthesis, particularly in the preparation of other adamantane derivatives.
Biology
In biological research, adamantane derivatives are studied for their potential antiviral and antibacterial properties.
Medicine
Adamantane derivatives, including this compound, are investigated for their potential use in drug development, particularly for antiviral drugs.
Industry
In the industrial sector, adamantane derivatives are used in the production of advanced materials, such as polymers and coatings, due to their stability and rigidity.
作用机制
The mechanism of action of 1-(2-Iodoethyl)adamantane depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as viral proteins or bacterial enzymes, to exert its effects. The rigid structure of adamantane allows for strong binding interactions with these targets, potentially inhibiting their function.
相似化合物的比较
Similar Compounds
- 1-Adamantylmethanol
- 1-Bromoadamantane
- 1-Adamantanecarboxylic acid
Uniqueness
1-(2-Iodoethyl)adamantane is unique due to the presence of the iodine atom, which can be easily substituted with other functional groups, making it a versatile intermediate in organic synthesis. Its rigid structure also imparts significant stability, making it useful in various applications.
属性
分子式 |
C12H19I |
|---|---|
分子量 |
290.18 g/mol |
IUPAC 名称 |
1-(2-iodoethyl)adamantane |
InChI |
InChI=1S/C12H19I/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8H2 |
InChI 键 |
NIVVVTFIOJWQJR-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)CCI |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
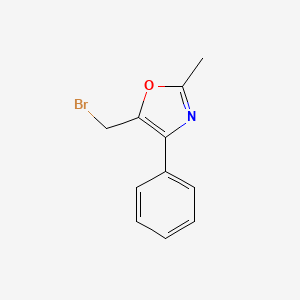
![1'-Isopropyl-4',6'-dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(1'H)-one hydrochloride](/img/structure/B8725062.png)
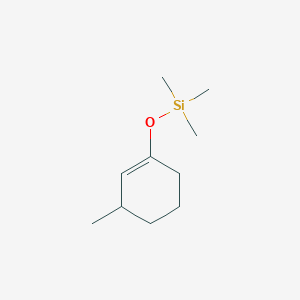
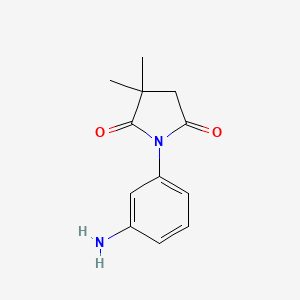
![3-[(3-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B8725081.png)
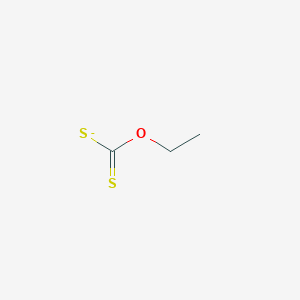
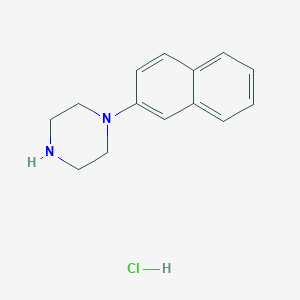
![1(3H)-Isobenzofuranone, 6-(dimethylamino)-3-[4-(dimethylamino)phenyl]-](/img/structure/B8725098.png)
![3,3-diethyl-5-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B8725110.png)
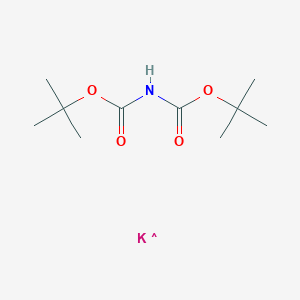
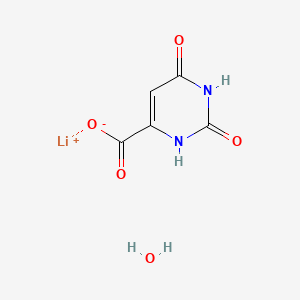

![2-{[2-(Methylsulfanyl)-3-pyridinyl]oxy}ethanol](/img/structure/B8725140.png)
